

2-Bromo-4-methylthiophene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-methylthiophene**

Cat. No.: **B1283163**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylthiophene is a valuable heterocyclic building block in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its utility stems from the presence of a reactive bromine atom at the 2-position of the thiophene ring, which readily participates in a variety of cross-coupling reactions. This allows for the facile introduction of diverse functional groups, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. This document provides detailed application notes and experimental protocols for the use of **2-Bromo-4-methylthiophene** in several key synthetic transformations.

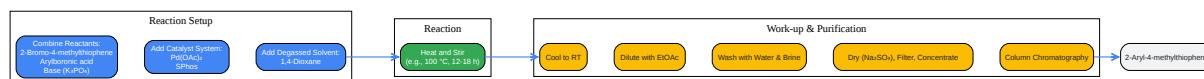
Physicochemical Properties

Property	Value
CAS Number	53119-60-1
Molecular Formula	C ₅ H ₅ BrS
Molecular Weight	177.06 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	74-76 °C/20 mmHg
Density	1.581 g/mL at 25 °C

Applications in Organic Synthesis

2-Bromo-4-methylthiophene is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling


The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, pairing an organohalide with an organoboron compound.^[1] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. For **2-Bromo-4-methylthiophene**, this allows the introduction of various aryl and heteroaryl substituents at the 2-position.

Representative Yields for Suzuki-Miyaura Coupling of 2-Bromo-4-methylthiophene with Various Boronic Acids*

Entry	Arylboronic Acid	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄	1,4-Dioxane	100	12-18	~81
2	4-Methoxyphenylboronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄	1,4-Dioxane	100	12-18	~92
3	4-Chlorophenylboronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄	1,4-Dioxane	100	12-18	~80
4	3-Thienylboronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄	1,4-Dioxane	100	12-18	~73

*Note: The yields presented are based on reactions with the structurally similar 2-Bromo-4-methylpyridine and serve as a strong predictive model for reactions with **2-Bromo-4-methylthiophene** under similar conditions.[1]

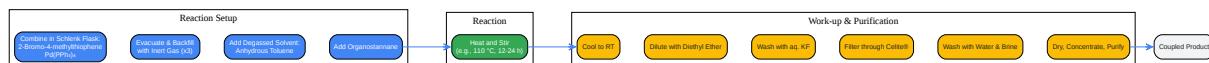
Experimental Protocol: Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

- **2-Bromo-4-methylthiophene** (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 mmol, 1.2 equiv)
- $\text{Pd}(\text{OAc})_2$ (0.02 mmol, 2 mol%)
- SPhos (0.04 mmol, 4 mol%)
- K_3PO_4 (2.0 mmol, 2.0 equiv)
- Anhydrous, degassed 1,4-Dioxane (5 mL)


Procedure:

- To a dry Schlenk flask, add **2-Bromo-4-methylthiophene**, the arylboronic acid, K_3PO_4 , $\text{Pd}(\text{OAc})_2$, and SPhos.
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add the anhydrous, degassed 1,4-dioxane via syringe.
- Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.[\[2\]](#)
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.[\[2\]](#)

Stille Coupling

The Stille coupling is a versatile carbon-carbon bond-forming reaction between an organostannane and an organic halide, catalyzed by palladium.^[3] It is known for its tolerance of a wide variety of functional groups.^[4]

Experimental Protocol: Stille Coupling

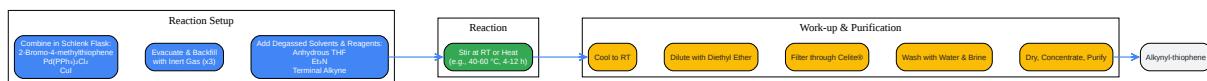
[Click to download full resolution via product page](#)

Caption: General workflow for the Stille coupling reaction.

Materials:

- **2-Bromo-4-methylthiophene** (1.0 mmol, 1.0 equiv)
- Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 mmol, 1.1 equiv)
- Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
- Anhydrous, degassed Toluene (5 mL)

Procedure:


- To a dry Schlenk flask, add **2-Bromo-4-methylthiophene** and Pd(PPh₃)₄.
- Evacuate and backfill the flask with an inert gas three times.
- Add anhydrous, degassed toluene via syringe, followed by the organostannane.^[2]
- Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

- Monitor the reaction by TLC or LC-MS.
- After cooling, dilute the reaction mixture with diethyl ether and wash with an aqueous KF solution to precipitate tin byproducts.
- Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.
- Dry the organic layer, concentrate, and purify by chromatography.[\[2\]](#)

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[\[5\]](#)

Experimental Protocol: Sonogashira Coupling

[Click to download full resolution via product page](#)

Caption: General workflow for the Sonogashira coupling reaction.

Materials:

- **2-Bromo-4-methylthiophene** (1.0 mmol, 1.0 equiv)
- Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
- Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
- CuI (0.05 mmol, 5 mol%)
- Et₃N (2.0 mmol, 2.0 equiv)

- Anhydrous, degassed THF (5 mL)

Procedure:

- To a dry Schlenk flask, add **2-Bromo-4-methylthiophene**, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, and CuI .
- Evacuate and backfill with an inert gas three times.
- Add anhydrous, degassed THF, Et_3N , and the terminal alkyne.[2]
- Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.[2]
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite®.
- Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by chromatography.

Kumada Coupling

The Kumada coupling is a cross-coupling reaction that utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes, to form carbon-carbon bonds.[6][7]

Experimental Protocol: Kumada Coupling

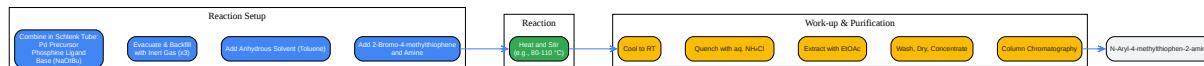
Note: This protocol involves the in-situ formation of the Grignard reagent from **2-Bromo-4-methylthiophene**.

[Click to download full resolution via product page](#)

Caption: General workflow for the Kumada coupling reaction.

Materials:

- Magnesium turnings (1.1 equiv)
- **2-Bromo-4-methylthiophene** (1.0 equiv)
- Aryl halide (e.g., Bromobenzene) (1.0 equiv)
- Ni(dppp)Cl₂ (0.01 equiv)
- Anhydrous THF


Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.
- Add a solution of **2-Bromo-4-methylthiophene** in anhydrous THF dropwise to initiate the Grignard reaction.
- After the Grignard reagent formation is complete (typically after refluxing for 1-2 hours), cool the mixture.
- Add the aryl halide followed by the Ni(dppp)Cl₂ catalyst.
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS.
- Cool the reaction and quench by slow addition of dilute HCl.
- Extract the product with diethyl ether, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, concentrate, and purify by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[\[8\]](#)

Experimental Protocol: Buchwald-Hartwig Amination

[Click to download full resolution via product page](#)

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

- **2-Bromo-4-methylthiophene** (1.0 equiv)
- Amine (e.g., Aniline) (1.2 equiv)
- Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)
- Phosphine ligand (e.g., BINAP) (1.5-3 mol%)
- Sodium tert-butoxide (NaOtBu) (1.4 equiv)
- Anhydrous Toluene

Procedure:

- To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.
- Seal the tube, and evacuate and backfill with an inert gas three times.
- Add anhydrous toluene via syringe.
- Add **2-Bromo-4-methylthiophene** and the amine.
- Heat the reaction mixture to 80-110 °C with vigorous stirring, monitoring by TLC or LC-MS.^[8]

- After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, wash the organic layer, dry, concentrate, and purify by column chromatography.

Conclusion

2-Bromo-4-methylthiophene is a highly valuable and versatile building block in organic synthesis. Its participation in a wide range of cross-coupling reactions provides chemists with a powerful tool for the construction of a diverse array of functionalized thiophene derivatives for applications in medicinal chemistry, agrochemical development, and materials science. The protocols provided herein serve as a guide for the effective utilization of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Bromo-4-methylthiophene: A Versatile Building Block in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1283163#2-bromo-4-methylthiophene-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com